molecular formula C19H18BF4OP B2830232 (Hydroxymethyl)triphenylphosphonium fluoride trifluoroborane CAS No. 2340-49-0

(Hydroxymethyl)triphenylphosphonium fluoride trifluoroborane

Cat. No.: B2830232
CAS No.: 2340-49-0
M. Wt: 380.13
InChI Key: HNPSADDUNPEGFB-UHFFFAOYSA-M
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Description

(Hydroxymethyl)triphenylphosphonium fluoride trifluoroborane is a chemical compound with the molecular formula C19H18BF4OP. It is known for its significant reactivity and utility in various organic synthesis processes. This compound is typically a white crystalline solid that is highly soluble in polar solvents.

Preparation Methods

The synthesis of (Hydroxymethyl)triphenylphosphonium fluoride trifluoroborane involves a multi-step reaction. The process begins with the reaction of triphenylphosphine with paraformaldehyde and hydrofluoric acid. This is followed by the addition of trifluoroboric acid, resulting in the formation of the desired compound. The reaction conditions are carefully controlled to ensure the purity and yield of the product.

Chemical Reactions Analysis

(Hydroxymethyl)triphenylphosphonium fluoride trifluoroborane is a versatile reagent in organic synthesis due to its ability to act as a strong nucleophile and base. It undergoes various types of reactions, including:

    Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions, where it replaces a leaving group in a molecule.

    Reduction: It is used in the reduction of carbonyl compounds to alcohols.

    Deprotection: It is effective in the deprotection of silyl ethers.

Common reagents used in these reactions include silyl ethers and carbonyl compounds. The major products formed from these reactions are typically alcohols and other reduced forms of the starting materials.

Scientific Research Applications

(Hydroxymethyl)triphenylphosphonium fluoride trifluoroborane has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of heterocyclic compounds and natural products.

    Pharmaceuticals: It plays a role in the development of new drugs and therapeutic agents.

    Agrochemicals: It is utilized in the synthesis of various agrochemicals.

Mechanism of Action

The mechanism of action of (Hydroxymethyl)triphenylphosphonium fluoride trifluoroborane involves the formation of a phosphonium ylide intermediate. This intermediate acts as a strong nucleophile and base, undergoing various reactions such as nucleophilic substitutions, reductions, and deprotonations. The trifluoroborate counterion stabilizes the ylide intermediate and enhances its reactivity.

Comparison with Similar Compounds

(Hydroxymethyl)triphenylphosphonium fluoride trifluoroborane can be compared with other similar compounds such as:

    (Hydroxymethyl)triphenylphosphonium tetrafluoroborate: This compound has similar reactivity but differs in its counterion.

    Triphenylphosphonium ylides: These compounds share the phosphonium ylide intermediate but may have different substituents affecting their reactivity.

The uniqueness of this compound lies in its specific combination of nucleophilic and basic properties, along with the stabilizing effect of the trifluoroborate counterion.

Properties

IUPAC Name

hydroxymethyl(triphenyl)phosphanium;trifluoroborane;fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18OP.BF3.FH/c20-16-21(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19;2-1(3)4;/h1-15,20H,16H2;;1H/q+1;;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNPSADDUNPEGFB-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(F)(F)F.C1=CC=C(C=C1)[P+](CO)(C2=CC=CC=C2)C3=CC=CC=C3.[F-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BF4OP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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